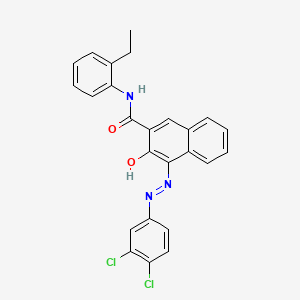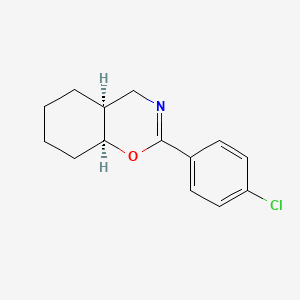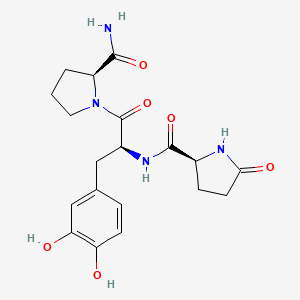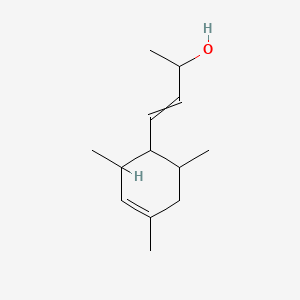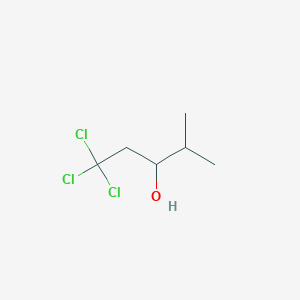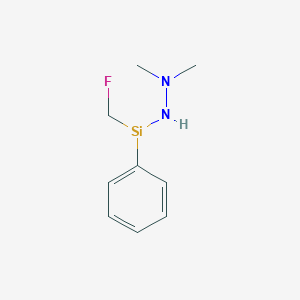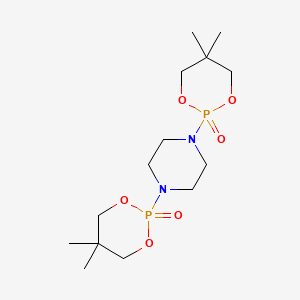
2,2'-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) is a complex organic compound characterized by the presence of a piperazine ring and two dioxaphosphinanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) typically involves the reaction of piperazine with dimethyl dioxaphosphinanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dioxaphosphinanone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) exerts its effects involves the interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The dioxaphosphinanone groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Similar in structure but contains dithiol groups instead of dioxaphosphinanone.
2,2’-(Piperazine-1,4-diyl)bis(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide): Contains pyrazole groups, offering different chemical reactivity and applications.
Uniqueness
The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) lies in its combination of piperazine and dioxaphosphinanone groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
70785-76-1 |
|---|---|
Molekularformel |
C14H28N2O6P2 |
Molekulargewicht |
382.33 g/mol |
IUPAC-Name |
2-[4-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)piperazin-1-yl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H28N2O6P2/c1-13(2)9-19-23(17,20-10-13)15-5-7-16(8-6-15)24(18)21-11-14(3,4)12-22-24/h5-12H2,1-4H3 |
InChI-Schlüssel |
RGPXHSYCQHKPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=O)(OC1)N2CCN(CC2)P3(=O)OCC(CO3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
